molecular formula C19H20BrNO4 B5132472 propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate

propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate

Cat. No. B5132472
M. Wt: 406.3 g/mol
InChI Key: KEADLNOAYHPWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as Boc-3-Bromo-4-Ethoxybenzoylaminobenzoic Acid Propyl Ester and is synthesized using specific methods. In

Mechanism of Action

Propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate acts as a chemical probe by binding to specific proteins and altering their function. This compound has been shown to bind to the N-terminal domain of Hsp90 and inhibit its function, leading to the degradation of client proteins. Additionally, propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate has been shown to inhibit the function of other proteins such as HDAC6 and PDE4.
Biochemical and Physiological Effects:
Propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells and to inhibit angiogenesis. Additionally, this compound has been shown to have anti-inflammatory effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

Propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate has several advantages for lab experiments. It is a potent and selective inhibitor of specific proteins and can be used as a chemical probe to study protein-protein interactions. However, this compound has some limitations, including its potential toxicity and the need for specific handling and storage conditions.

Future Directions

There are several future directions for the use of propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate in scientific research. One of the potential applications is in drug discovery and development, where this compound can be used to identify potential drug targets and to study the mechanism of action of drugs. Additionally, this compound can be used to investigate the role of specific proteins in cellular processes and to study protein-protein interactions. Further research is needed to fully understand the potential applications of propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate in scientific research.
In conclusion, propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been used as a chemical probe to study protein-protein interactions and as a tool to investigate the role of specific proteins in cellular processes. Propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate has several advantages for lab experiments, including its potency and selectivity, but also has some limitations. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

Propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate is synthesized using a specific method. This method involves reacting 3-bromo-4-ethoxybenzoic acid with Boc-aminobenzoic acid in the presence of a coupling agent such as DCC or HATU. The resulting product is then deprotected using TFA to obtain the final product, propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate.

Scientific Research Applications

Propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate has shown potential applications in various fields of scientific research. It has been used as a chemical probe to study protein-protein interactions and as a tool to investigate the role of specific proteins in cellular processes. This compound has also been used in drug discovery and development to identify potential drug targets and to study the mechanism of action of drugs.

properties

IUPAC Name

propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-3-11-25-19(23)13-5-8-15(9-6-13)21-18(22)14-7-10-17(24-4-2)16(20)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEADLNOAYHPWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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